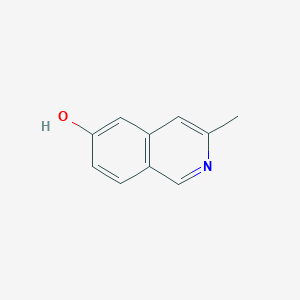

3-Methylisoquinolin-6-ol

Übersicht

Beschreibung

Synthesis Analysis

3-Methylisoquinolin-6-ol can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves condensation of a phenylalanine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves cyclization of a 2-arylethylamine with a haloacid or a haloester. The Skraup reaction involves condensation of an aniline derivative with a carbonyl compound and an oxidizing agent .Molecular Structure Analysis

The molecular structure of 3-Methylisoquinolin-6-ol can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography .Chemical Reactions Analysis

The ratio of N- to O-alkylation has been determined for reaction of the sodium salts of pyridin-2-ol, 6-methylpyridin-2-ol, pyridin-4-ol, quinolin-2-ol, quinolin-4-ol, 2-methylquinolin-4-ol, isoquinolin-1-ol and 3-methylisoquinolin-1-ol with ethyl iodide and diethyl sulphate in aprotic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Pyrazino[2,3-c]isoquinolinecarboxylic Acids : Research by Deady and Quazi (1992) demonstrates the synthesis of 1-Methylisoquinoline-3,4-diamine, which forms the basis for creating fused pyrazine rings, a fundamental structure in various chemical compounds, including those related to 3-Methylisoquinolin-6-ol (Deady & Quazi, 1992).

Complexes with 3d Metal Perchlorates : A study by Speca et al. (1979) explores the steric hindrance caused by the methyl substituent in 3-methylisoquinoline N-oxide and its impact on stabilizing complexes with 3d metal(II) perchlorates. This research aids in understanding the coordination chemistry of isoquinoline derivatives (Speca et al., 1979).

Tautomerism of Isoquinolin-3-ols : Jones (1969) examines the synthesis and tautomerism of isoquinolin-3-ols, including derivatives of 3-Methylisoquinolin-6-ol. The study provides insights into the dynamic equilibrium between different tautomeric forms, which is crucial for understanding the reactivity and properties of these compounds (Jones, 1969).

Biological and Pharmacological Research

Isoquinoline Alkaloids and Anti-TMV Activity : Hu et al. (2020) isolated new isoquinoline alkaloids, including compounds structurally similar to 3-Methylisoquinolin-6-ol, from plants and tested their anti-tobacco mosaic virus (TMV) activity. This indicates potential applications in plant virology and agriculture (Hu et al., 2020).

Cardiovascular Evaluation of Isoquinolin-3-ol Derivatives : Kanojia et al. (1991) report on the synthesis and evaluation of 4-nitroisoquinolin-3-ol derivatives, which are closely related to 3-Methylisoquinolin-6-ol. These compounds exhibited potent cardiovascular effects, suggesting their potential in cardiac emergency treatments (Kanojia et al., 1991).

Physical and Spectroscopic Studies

Molecular Structure and Torsion Studies : Sinha et al. (2012) conducted spectroscopic studies on 3-methylisoquinoline, focusing on the effects of methyl substitution on its excited state behavior. This research is relevant to understanding the physical properties of 3-Methylisoquinolin-6-ol and its derivatives (Sinha et al., 2012).

Luminescence Spectra in Crystalline Solutions : Janic̀ and Kawski (1973) explored the fluorescence and phosphorescence spectra of isoquinoline and 3-methylisoquinoline, providing insights into the luminescence behavior of compounds like 3-Methylisoquinolin-6-ol in different environments (Janic̀ & Kawski, 1973).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methylisoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-9-5-10(12)3-2-8(9)6-11-7/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMNYHIVWXVNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)O)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylisoquinolin-6-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)

![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)

![6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150782.png)

![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)

![Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate](/img/structure/B3150813.png)

![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)

![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)